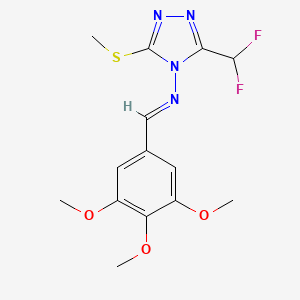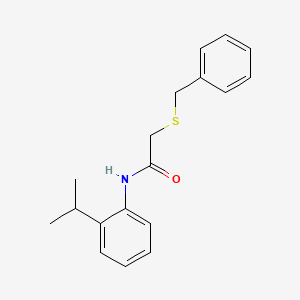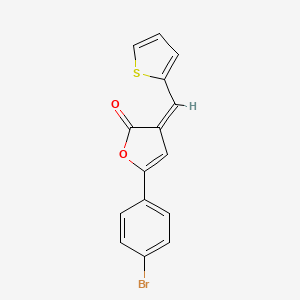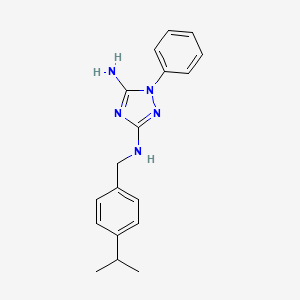![molecular formula C20H21FN2O B5768010 1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)
1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine, also known as MPFP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
作用机制
The exact mechanism of action of 1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine is not fully understood, but it is believed to act as a modulator of various neurotransmitters and receptors in the central nervous system. It has been shown to interact with serotonin, dopamine, and norepinephrine receptors, as well as the GABA-A receptor. Additionally, 1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation in a variety of models, including the formalin test and the carrageenan-induced paw edema model. Additionally, 1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been shown to exhibit antidepressant effects in the forced swim test and the tail suspension test.
实验室实验的优点和局限性
1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available from commercial suppliers. Additionally, it exhibits a range of pharmacological properties that make it useful for studying various diseases and conditions. However, there are also limitations to its use in laboratory experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its potential side effects and toxicity are not well characterized, which may limit its use in certain applications.
未来方向
There are several future directions for research on 1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity. Finally, the development of new synthetic methods for 1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine may lead to the discovery of new analogs with improved pharmacological properties.
合成方法
The synthesis of 1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 3-(4-methylphenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.
科学研究应用
1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit a range of pharmacological properties, including analgesic, anti-inflammatory, and antidepressant effects. Additionally, 1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
(E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-16-6-8-17(9-7-16)10-11-20(24)23-14-12-22(13-15-23)19-5-3-2-4-18(19)21/h2-11H,12-15H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEVBHUHGLSPNM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5767933.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-quinoxalinylmethylene)acetohydrazide](/img/structure/B5767946.png)

![3-methyl-4-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5767964.png)


![N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide](/img/structure/B5767983.png)
![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5767989.png)
![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)

![1-[3-(2-nitrophenyl)acryloyl]pyrrolidine](/img/structure/B5768017.png)

